3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
Description
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a 4-methoxyphenylamino substituent at position 3 and a 4-morpholinophenyl group at position 1.
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-8-2-15(3-9-18)22-19-14-20(25)24(21(19)26)17-6-4-16(5-7-17)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQTWVREHNJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar pyrrolidine-2,5-dione derivatives:
Key Structural and Functional Insights
Morpholine vs. Morpholinopropyl: The target compound’s 4-morpholinophenyl group differs from Analog 2’s 3-morpholinopropyl.
Aryl vs. Heteroaryl Substituents: Replacing the 4-methoxyphenylamino group (target compound) with a 3-methylthiophen-2-yl group (Analog 2) enhances anticonvulsant activity, likely due to improved sodium/calcium channel interactions .
Multi-Target Potential: Analog 3’s indol-3-yl and 7-azaindole groups enable dual 5-HT1A/SERT binding, a feature absent in the target compound. This highlights the role of aromatic heterocycles in diversifying pharmacological profiles .
Safety and Solubility: Analog 5’s 2-aminoethylsulfanyl group introduces a thioether linkage, which may improve solubility but requires rigorous safety evaluation (GHS data available) .
Biological Activity
3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, a compound belonging to the class of pyrrolidine derivatives, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by a pyrrolidine core with various substituents, suggests potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 344.42 g/mol. The compound features a pyrrolidine ring that is substituted with a methoxyphenyl group and a morpholinophenyl group, which may enhance its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that pyrrolidine derivatives, including this compound, may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and metabolic disorders.
- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
Anticancer Activity
A study conducted on similar pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 5 to 15 µM in inhibiting cell proliferation in breast and colon cancer models .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Pyrrolidine A | 6 | Breast |
| Pyrrolidine B | 12 | Colon |
| This compound | TBD | TBD |
Enzyme Inhibition
The enzyme inhibition potential of this compound has been evaluated against several targets. For example, it has shown promising results as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and is implicated in neurodegenerative diseases .
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| nSMase2 | Competitive | 10 |
| Lactate Dehydrogenase | Non-competitive | TBD |
Antimicrobial Properties
In preliminary tests, the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 50 µg/mL for both bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments were conducted using various cancer cell lines treated with different concentrations of the compound. The results indicated a dose-dependent response in cell viability reduction, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound could effectively inhibit nSMase2 activity, leading to decreased levels of ceramide in treated cells, which is crucial for understanding its role in neurodegenerative disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
